5-amino-2-ethylbenzonitrile hydrochloride

Description

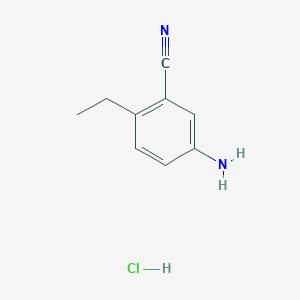

5-Amino-2-ethylbenzonitrile hydrochloride is a substituted aromatic compound featuring an amino group (-NH₂) at the 5-position, an ethyl group (-C₂H₅) at the 2-position, and a nitrile group (-CN) at the benzonitrile core. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

5-amino-2-ethylbenzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c1-2-7-3-4-9(11)5-8(7)6-10;/h3-5H,2,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOWKLUSHZFUAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)N)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-ethylbenzonitrile hydrochloride typically involves the following steps:

Nitration: The starting material, 2-ethylbenzonitrile, undergoes nitration to introduce a nitro group at the 5-position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization to obtain the pure hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-amino-2-ethylbenzonitrile hydrochloride can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced further to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

Chemistry: 5-amino-2-ethylbenzonitrile hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a building block for the synthesis of bioactive molecules and probes for studying biological pathways.

Medicine: The compound is explored for its potential therapeutic applications, including its use in the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-amino-2-ethylbenzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs based on functional groups, molecular architecture, and applications.

Table 1: Structural and Functional Comparison

*Estimated molecular formula for the base compound (C₈H₇N₂) + HCl.

Key Findings :

The nitrile group distinguishes it from benzothiazole or aniline derivatives, enabling unique reactivity in cyanation or cross-coupling reactions .

Salt Form and Solubility :

- Hydrochloride salts (e.g., ) generally improve aqueous solubility compared to free bases, critical for bioavailability in drug formulations. Dihydrochloride salts () may further enhance solubility but require careful pH control .

Chirality and Bioactivity: The chiral 1-aminoethyl group in highlights the importance of stereochemistry in pharmacological activity, a factor absent in this compound .

Heterocyclic vs. Aromatic Cores :

- Benzothiazole derivatives () exhibit distinct electronic properties due to sulfur incorporation, often leading to enhanced antimicrobial or anticancer activity compared to benzonitrile-based compounds .

Biological Activity

5-Amino-2-ethylbenzonitrile hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the following molecular structure:

- Chemical Formula : CHClN

- Molecular Weight : 171.64 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group in the compound can form hydrogen bonds, which may influence enzyme activity and receptor interactions. Additionally, the benzonitrile moiety can participate in π-π stacking interactions, enhancing binding affinity to specific targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has moderate antimicrobial properties against various bacterial and fungal strains. This activity is essential for developing new antimicrobial agents in response to rising antibiotic resistance.

- Anticancer Properties : The compound has been evaluated for its potential anticancer effects. It appears to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Antimicrobial Activity Study

A study conducted by Mohana et al. (2011) synthesized various derivatives of benzonitrile and evaluated their antimicrobial activities. The results indicated that compounds similar to this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, with some derivatives demonstrating comparable efficacy to standard antibiotics .

Anticancer Mechanism Investigation

In a separate study, Farias et al. (2015) explored the cytotoxic effects of benzofuroxan derivatives, which share structural similarities with this compound. The findings revealed that these compounds induced intrinsic apoptosis in melanoma cells by regulating AKT/BIM signaling pathways, suggesting a potential mechanism through which this compound could exert similar effects .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.